3-Phenyl-3-buten-2-one chemical structure and properties
3-Phenyl-3-buten-2-one chemical structure and properties
[1]
Executive Summary
3-Phenyl-3-buten-2-one (CAS: 32123-84-5), also known as
This guide details the physicochemical properties, synthesis protocols, spectroscopic signatures, and reactivity profiles of 3-phenyl-3-buten-2-one, designed for researchers requiring high-fidelity technical data.
Physicochemical Profile
The molecule features a vinyl ketone motif where the phenyl ring is attached to the
| Property | Data | Notes |
| IUPAC Name | 3-Phenylbut-3-en-2-one | |
| Common Names | ||
| CAS Number | 32123-84-5 | Distinct from 1896-62-4 (Benzalacetone) |
| Molecular Formula | ||
| Molecular Weight | 146.19 g/mol | |
| Physical State | Colorless to pale yellow liquid | Solidifies only at low temps; unlike solid benzalacetone |
| Boiling Point | ~85-90 °C at 1 mmHg | Extrapolated from similar enones; significantly lower than linear isomers |
| Solubility | Soluble in | Lipophilic |
| Density | ~1.01 g/mL | Estimated |
Synthetic Methodologies
Primary Route: Methylenation of Phenylacetone
The most direct synthesis involves the condensation of phenylacetone (1-phenyl-2-propanone) with a source of formaldehyde. Due to the tendency of the product to polymerize, a Mannich base intermediate strategy is often employed to ensure high yields.
Reaction Logic
-
Mannich Reaction: Phenylacetone reacts with formaldehyde and a secondary amine (e.g., dimethylamine) to form a
-amino ketone. -
Elimination: The amine is eliminated (often via quaternization or thermal decomposition) to install the exocyclic double bond.
Protocol: Two-Step Mannich-Elimination
Note: Phenylacetone is a controlled substance in many jurisdictions. This protocol is for legitimate research purposes under appropriate licensure.
Step 1: Mannich Base Formation
-
Reagents: Phenylacetone (10 mmol), Paraformaldehyde (12 mmol), Dimethylamine hydrochloride (12 mmol), Ethanol (20 mL), catalytic HCl.
-
Procedure: Reflux the mixture for 2-4 hours. The paraformaldehyde depolymerizes, and the in situ iminium ion attacks the enol of phenylacetone.
-
Workup: Remove solvent. The residue is the Mannich base hydrochloride (4-dimethylamino-3-phenyl-2-butanone HCl).
Step 2: Elimination to
-
Reagents: Mannich base (crude), Methyl Iodide (excess) or Steam Distillation setup.
-
Procedure (Hofmann Elimination): Dissolve the free base in ether, add MeI to quaternize. Treat with mild base (
) and warm. Alternatively, thermal decomposition of the hydrochloride salt at reduced pressure often yields the enone directly. -
Purification: Vacuum distillation. Caution: The product polymerizes on standing; store with a radical inhibitor (e.g., hydroquinone).
Alternate Route: Palladium-Catalyzed Cross-Coupling
For laboratories avoiding regulated precursors, a Heck-type coupling or Stille coupling can be utilized.
-
Substrates:
-Bromostyrene + Acetaldehyde equivalent (or direct acetylation). -
Catalyst:
/ . -
Mechanism: Oxidative addition to the vinyl halide followed by insertion.
Spectroscopic Characterization
The structure is definitively identified by the presence of terminal vinyl protons in
Nuclear Magnetic Resonance ( NMR)
Solvent:
| Shift ( | Multiplicity | Integral | Assignment |
| 7.35 - 7.45 | Multiplet | 5H | Aromatic Phenyl Protons |
| 6.05 | Singlet (fine splitting) | 1H | Vinyl Proton ( |
| 5.85 | Singlet (fine splitting) | 1H | Vinyl Proton ( |
| 2.35 | Singlet | 3H | Methyl Ketone ( |
Interpretation: The two singlets at ~6.0 ppm are the diagnostic fingerprint of the terminal methylene group (
Infrared Spectroscopy (IR)
-
Carbonyl (
): 1675 (Conjugated ketone). -
Alkene (
): 1625 . -
Aromatic (
): 3050 .
Reactivity & Signaling Pathways
Michael Addition Mechanism
3-Phenyl-3-buten-2-one is a highly reactive Michael acceptor because the
Biocatalytic Reduction
Recent research highlights the stereoselective reduction of the alkene moiety using Saccharomyces cerevisiae (Baker's Yeast).[1] This provides a green route to chiral ketones.
-
Transformation: 3-Phenyl-3-buten-2-one
(S)-3-Phenyl-2-butanone.[1][2][3] -
Selectivity: The enzyme reductase specifically targets the
bond, leaving the carbonyl intact in initial stages.
Safety and Handling
-
Hazards: The compound is a lachrymator and skin irritant. It possesses alkylating properties (Michael acceptor) which may cause skin sensitization.
-
Storage: Store at -20°C. Crucial: Must be inhibited with 100-500 ppm hydroquinone or BHT to prevent spontaneous polymerization into a glassy solid.
-
Disposal: Incineration in a chemical combustor equipped with an afterburner.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 324797, 3-Phenyl-3-buten-2-one. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. 3-Buten-2-one, 3-phenyl-. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
- Kawai, Y., et al. (2001).
